Rocuronium

Catalog No.
S002960
CAS No.
143558-00-3
M.F
C32H53N2O4+
M. Wt
529.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rocuronium

CAS Number

143558-00-3

Product Name

Rocuronium

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C32H53N2O4+

Molecular Weight

529.8 g/mol

InChI

InChI=1S/C32H53N2O4/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35/h5,23-30,36H,1,6-21H2,2-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

YXRDKMPIGHSVRX-OOJCLDBCSA-N

SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C

Solubility

Complete
2.84e-05 g/L

Synonyms

1-(17-(acetoyl)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)pyrrolidinium, Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-(2-propen-1-yl)-1-pyrrolidiniumyl)-, 17-acetate, (2beta,3alpha,5alpha,16beta,17beta)-, Esmeron, Esmerone, ORG 9426, ORG-9426, ORG9426, pyrrolidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)-, bromide, rocuronium, rocuronium bromide, Zemuron

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C

Description

The exact mass of the compound Rocuronium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as complete2.84e-05 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Peripheral Nervous System Agents - Neuromuscular Agents - Neuromuscular Blocking Agents - Neuromuscular Nondepolarizing Agents. It belongs to the ontological category of quaternary ammonium ion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Investigating Onset and Duration of Action

Due to its rapid onset and intermediate duration of action, rocuronium is often used in studies to precisely control muscle relaxation during specific research procedures. Researchers can tailor the dosage to achieve the desired level and timing of paralysis, allowing for a stable experimental environment. For instance, studies investigating the effects of various drugs on muscle function might utilize rocuronium to ensure minimal interference from muscle contractions [].

Source

The safety of high-dose rocuronium bromide in general anesthesia for spinal surgery and its effects on muscle relaxation - PMC - NCBI:

Understanding Neuromuscular Transmission

Rocuronium acts by competitively blocking acetylcholine receptors at the neuromuscular junction, preventing muscle activation. This mechanism allows researchers to probe the intricacies of neuromuscular transmission. By measuring the response of muscle tissues to varying doses of rocuronium, scientists can gain insights into neuromuscular physiology and the factors affecting nerve-muscle communication.

Source

Rocuronium Has a Suppressive Effect on Platelet Function via the P2Y12 Receptor Pathway In Vitro That Is Not Reversed by Sugammadex - MDPI:

Physical Description

Solid

XLogP3

5

UNII

WRE554RFEZ

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 24 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 22 of 24 companies with hazard statement code(s):;
H302 (81.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (81.82%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H331 (77.27%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For inpatients and outpatients as an adjunct to general anesthesia to facilitate both rapid sequence and routine tracheal intubation, and to provide skeletal muscle relaxation during surgery or mechanical ventilation.

Pharmacology

Neuromuscular blocking agents are drugs that cause skeletal muscle relaxation primarily by causing a decreased response to the neurotransmitter acetylcholine (ACh) at the myoneural (neuromuscular) junction of skeletal muscle. At that site, ACh normally produces electrical depolarization of the postjunctional membrane of motor end-plate, which leads to conduction of muscle action potential and subsequently induces skeletal muscle contraction. Neuromuscular agents are classified as depolarizing or nondepolarizing. Rocuronium is a nondepolarizing neuromuscular blocking agent with a rapid to intermediate onset depending on dose and intermediate duration. Rocuronium, like vecuronium is longer acting in infants than in children. However, unlike vecuronium, rocuronium retains the characteristics of an intermediate-acting NMBD in infants.

MeSH Pharmacological Classification

Neuromuscular Nondepolarizing Agents

Mechanism of Action

Rocuronium acts by competing for cholinergic receptors at the motor end-plate. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium. Rocuronium acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur. Evidence also suggests that nondepolarizing agents can affect ACh release. It has been hypothesized that nondepolarzing agents bind to postjunctional ("curare") receptors and may therefore interfere with the sodium and potassium flux, which is responsible for depolarization and repolarization of the membranes involved in muscle contraction.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

143558-00-3
119302-91-9

Wikipedia

Rocuronium

Biological Half Life

The rapid distribution half-life is 1-2 minutes and the slower distribution half-life is 14-18 minutes. Renal impairment has no net effect on half-life, however, half-life is almost doubled in patients with impaired liver function.

Dates

Modify: 2023-09-13
[1]. Konishi J, Suzuki T, Kondo Y, Baba M, Ogawa S.
Rocuronium and sugammadex used effectively for electroconvulsive therapy in a patient with Brugada syndrome.
J ECT. 2012 Jun;28(2):e21-2.


[2]. Zhang Y, Xiang Y, Liu J.
Prevention of pain on injection of rocuronium: a comparison of lidocaine with different doses of parecoxib.
J Clin Anesth. 2012 Jul 2.

[3]. Suzuki T, Nameki K, Shimizu H, Shimizu Y, Nakamura R, Ogawa S.
Efficacy of rocuronium and sugammadex in a patient with dermatomyositis.
Br J Anaesth. 2012 Apr;108(4):703.


[4]. Illodo Miramontes G, Doniz Campos M, Filgueira Garrido P, Vázquez Martínez A.
Rocuronium used in rapid sequence intubation and reversal with sugammadex in a patient with myasthenia gravis.Rev Esp Anestesiol Reanim. 2011 Dec;58(10):626-7.


[5]. García Sánchez JI, Martínez Hurtado ED, Tordecilla Echenique YY, Santa-Ursula TJ.
Rocuronium used after sugammadex.Rev Esp Anestesiol Reanim. 2011 Dec;58(10):620-1.

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